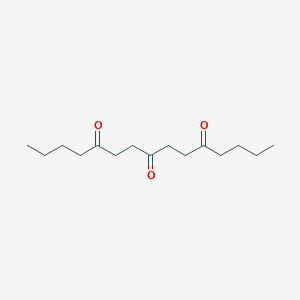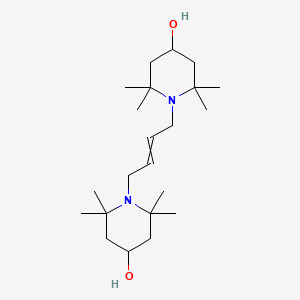
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene is a complex organic compound characterized by its unique structure, which includes multiple nitro groups attached to a fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene typically involves the nitration of fluorene derivatives. The process begins with the preparation of the fluorene backbone, followed by the introduction of nitro groups through nitration reactions. Common reagents used in these reactions include nitric acid and sulfuric acid, which facilitate the addition of nitro groups to the aromatic rings of the fluorene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, concentration, and reaction time being critical parameters.
Analyse Chemischer Reaktionen
Types of Reactions
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the fluorene backbone.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the nitro groups.
Wissenschaftliche Forschungsanwendungen
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene involves its interaction with molecular targets through its nitro groups and aromatic rings. These interactions can lead to various biochemical effects, depending on the specific context and application. The compound may act as an electron acceptor or donor, influencing redox reactions and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dinitrofluorene: Shares the fluorene backbone and nitro groups but lacks the additional nitro groups and the ylidenylidene linkage.
9-Nitrofluorene: Contains a single nitro group on the fluorene backbone.
2,4,7-Trinitrofluorene: Has three nitro groups attached to the fluorene structure.
Uniqueness
9-(2,7-Dinitro-9H-fluoren-9-ylidene)-2,7-dinitro-9H-fluorene is unique due to its multiple nitro groups and the ylidenylidene linkage, which confer distinct electronic and chemical properties. These features make it particularly valuable in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
62799-40-0 |
|---|---|
Molekularformel |
C26H12N4O8 |
Molekulargewicht |
508.4 g/mol |
IUPAC-Name |
9-(2,7-dinitrofluoren-9-ylidene)-2,7-dinitrofluorene |
InChI |
InChI=1S/C26H12N4O8/c31-27(32)13-1-5-17-18-6-2-14(28(33)34)10-22(18)25(21(17)9-13)26-23-11-15(29(35)36)3-7-19(23)20-8-4-16(30(37)38)12-24(20)26/h1-12H |
InChI-Schlüssel |
NAQUQCNTQIUVES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C3C4=C(C=CC(=C4)[N+](=O)[O-])C5=C3C=C(C=C5)[N+](=O)[O-])C6=C2C=CC(=C6)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trifluoro-N-[4-methyl-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14517587.png)
![9-(Dibutylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14517593.png)
![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)
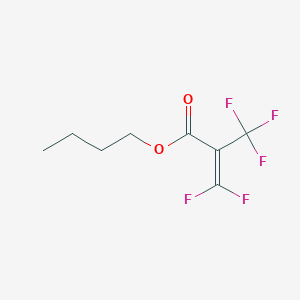
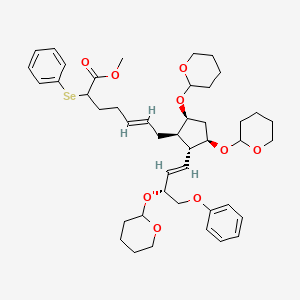
![2-[5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfinyl]pyrimidine](/img/structure/B14517632.png)

![N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea](/img/structure/B14517643.png)
![4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14517646.png)
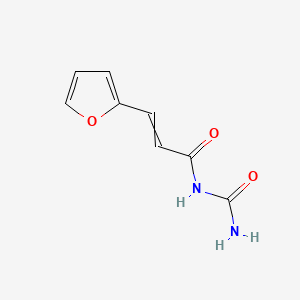
![3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14517663.png)
